1-Methylazecan-5-one
Description
1-Methylazecan-5-one is a medium-sized cyclic ketone featuring a 10-membered azecane ring substituted with a methyl group at position 1 and a ketone functional group at position 3. These compounds are typically synthesized via condensation or cyclization reactions involving amines and carbonyl precursors, similar to methods described for thioxoimidazolidinone derivatives in .
Properties
CAS No. |
61546-92-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-methylazecan-5-one |
InChI |
InChI=1S/C10H19NO/c1-11-8-4-2-3-6-10(12)7-5-9-11/h2-9H2,1H3 |
InChI Key |
FJQRYFLLHBBCAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC(=O)CCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methylazecan-5-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1-azacyclooctane with an oxidizing agent can yield this compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-Methylazecan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylazecan-5-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylazecan-5-one involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Rigidity: 1-Methylazecan-5-one’s 10-membered ring may exhibit greater conformational flexibility compared to smaller azocane (8-membered) or imidazolidinone (5-membered) analogs. This flexibility could influence solubility, stability, and reactivity .
- Substituent Effects : The methyl group at position 1 in this compound likely enhances steric hindrance compared to benzyl or halogenated substituents in analogs. This may reduce electrophilic reactivity but improve thermal stability .
- Synthetic Yields: Thioxoimidazolidinone derivatives (e.g., 4a) achieve high yields (88–96%) via condensation, suggesting that similar methods could be optimized for this compound synthesis .
Key Observations :
- Toxicity Profile: Halogenated isothiazolinones (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one) exhibit higher acute toxicity compared to non-halogenated azecan/azocan derivatives, necessitating stricter safety protocols .
- Environmental Impact : Benzyl-substituted compounds (e.g., 1-Benzylazocan-5-one) may pose higher environmental risks due to aromatic ring persistence, whereas methyl groups are generally less problematic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
